molecular formula C6H10INO2 B2415193 5-(Iodomethyl)-4,4-dimethyl-1,3-oxazolidin-2-one CAS No. 2490431-95-1

5-(Iodomethyl)-4,4-dimethyl-1,3-oxazolidin-2-one

Cat. No. B2415193
CAS RN: 2490431-95-1
M. Wt: 255.055
InChI Key: HGZYOLPFTFXZSD-UHFFFAOYSA-N
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Description

Compounds like “5-(Iodomethyl)-4,4-dimethyl-1,3-oxazolidin-2-one” belong to a class of organic compounds known as halopyrimidines . These are aromatic compounds containing a halogen atom linked to a pyrimidine ring. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Synthesis Analysis

The synthesis of similar compounds often involves various chemical reactions. For instance, iodocyclization and cyclodehydroiodination reactions of tethered heteroatom-containing alkenyl or alkynyl systems are commonly used to afford heterocyclic compounds .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) .


Chemical Reactions Analysis

Chemical reactions involving similar compounds often involve oxidation of halomethyl groups . These reactions can be used to construct aldehydes and ketones from oxidation of iodomethyl group in benzylic iodides and allylic iodides .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the compound’s molecular weight, purity, physical form, and storage temperature can be determined .

Scientific Research Applications

Synthetic Organic Chemistry and Medicinal Chemistry

The 1,3-oxazolidin-2-one nucleus, to which 5-(Iodomethyl)-4,4-dimethyl-1,3-oxazolidin-2-one belongs, is significant in synthetic organic chemistry and medicinal chemistry. It is a popular heterocyclic framework due to its diverse synthetic approaches and mechanistic and stereochemical outcomes. This structure is widely used in asymmetric synthesis, serving as protective groups for 1,2-aminoalcohol systems, and has been incorporated into pharmaceuticals like Linezolid, an antibacterial drug (Zappia et al., 2007).

Asymmetric Synthesis

This compound is valuable for asymmetric synthesis. Practical modifications in the one-pot preparation of chiral oxazolidin-2-ones, using processes like Sharpless asymmetric aminohydroxylation, demonstrate its utility in producing these compounds with high enantioselectivities and yields (Barta et al., 2000).

Crystallography and Structural Chemistry

The compound also finds application in crystallography and structural chemistry. Research on the crystal structures of oxazolidin-2-one derivatives highlights the importance of exo-anomeric stereoelectronic effects in stabilizing certain cyclic orthoester aminals. These studies assist in understanding the stability and structural nuances of such compounds (Bertolasi et al., 1990).

Chiral Auxiliary in Conjugate Additions

As a chiral auxiliary in conjugate additions, this compound facilitates stereoselective synthesis, as demonstrated in the asymmetric synthesis of (−)-Aplysillamide B, an antifungal and antibacterial compound (Davies et al., 1999).

Synthesis of Functionalized Derivatives

It plays a role in the synthesis of functionalized derivatives. For example, the iodocyclocarbamation reaction is used for preparing racemic linezolid and other biologically active compounds, demonstrating the versatility of this compound in medicinal chemistry (Bell et al., 2020).

Thermodynamic Studies

Thermodynamic studies of oxazolidines, including those related to this compound, are important for understanding their combustion and vaporization properties. Such research is critical for applications in materials science and engineering (Gudiño et al., 1998).

Novel Synthesis Approaches

Novel synthesis methods for oxazolidin-2-ones from aziridines have been developed, showing the compound's relevance in innovative synthetic strategies. These methods enhance the efficiency and yield of desired products (Tomasini and Vecchione, 1999).

Mechanism of Action

The mechanism of action for a compound depends on its intended use. For instance, if the compound is intended to be used as a drug, it would interact with biological targets in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For instance, some compounds may be flammable, toxic if swallowed or inhaled, harmful in contact with skin, or cause skin or eye irritation .

Future Directions

The future directions for a compound depend on its potential applications. For instance, if the compound shows promise in medical or industrial applications, future research may focus on optimizing its synthesis, improving its properties, or exploring new uses .

properties

IUPAC Name

5-(iodomethyl)-4,4-dimethyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10INO2/c1-6(2)4(3-7)10-5(9)8-6/h4H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZYOLPFTFXZSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC(=O)N1)CI)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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